Ethyl 2-acetyl-2-nonenoate

Description

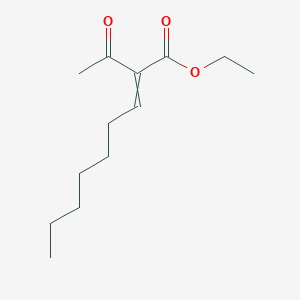

Ethyl 2-acetyl-2-nonenoate (CAS: 64354-14-9) is an α,β-unsaturated ester with a molecular formula of C₁₂H₂₀O₃ (inferred from structural analogs in and ). Its structure features:

- A nine-carbon unsaturated chain (nonenoate backbone) with a double bond at the 2-position.

- An acetyl group (-COCH₃) substituted at the α-carbon.

- An ethyl ester (-COOCH₂CH₃) functional group.

This compound is used in organic synthesis and fragrance industries due to its reactive α,β-unsaturated carbonyl system, which enables conjugate addition reactions .

Properties

CAS No. |

64354-14-9 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

ethyl (E)-2-acetylnon-2-enoate |

InChI |

InChI=1S/C13H22O3/c1-4-6-7-8-9-10-12(11(3)14)13(15)16-5-2/h10H,4-9H2,1-3H3/b12-10+ |

InChI Key |

KZQPCBQSLCLWQU-ZRDIBKRKSA-N |

Isomeric SMILES |

CCCCCC/C=C(\C(=O)C)/C(=O)OCC |

Canonical SMILES |

CCCCCCC=C(C(=O)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-2-nonenoate can be synthesized through various organic reactions. One common method involves the esterification of 2-acetyl-2-nonenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetyl-2-nonenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 2-acetyl-2-nonenoic acid.

Reduction: Formation of 2-acetyl-2-nonenol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-2-nonenoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism by which Ethyl 2-acetyl-2-nonenoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to various biochemical responses. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Ethyl 2-Nonenoate

- Molecular Formula : C₁₁H₂₀O₂ .

- Key Differences: Lacks the acetyl group present in ethyl 2-acetyl-2-nonenoate.

- Properties: Lower molecular weight (184.28 g/mol vs. ~212.29 g/mol for this compound). The absence of the acetyl group reduces steric hindrance and reactivity toward nucleophiles.

- Applications: Used in flavor and fragrance formulations (e.g., fruity notes) .

Ethyl 2-Acetylheptanoate

Ethyl (2E)-Decenoate

Ethyl 2-Phenylacetoacetate

- Molecular Formula : C₁₂H₁₄O₃ .

- Key Differences: Aromatic phenyl group replaces the nonenoate chain.

- Applications : Key precursor in synthesizing phenylacetone, a regulated amphetamine precursor .

Structural and Functional Group Analysis

Gaps in Available Data

- Biological Activity: No toxicity or pharmacokinetic data are available for this compound.

Biological Activity

Ethyl 2-acetyl-2-nonenoate is a compound of significant interest in various fields, particularly in biology and medicine. Its unique structure and properties have led to investigations into its biological activities, including antimicrobial and antioxidant effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an ester compound with the molecular formula . It features an ethyl group attached to an acetylated nonenoate moiety, which contributes to its distinct chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.28 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study showed that the compound effectively inhibits the growth of various bacterial strains.

Case Study: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

- Results :

- Staphylococcus aureus: MIC = 50 µg/mL

- Escherichia coli: MIC = 75 µg/mL

These results indicate that this compound has potential as a natural antimicrobial agent, which could be beneficial in food preservation and medical applications .

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. Its ability to scavenge free radicals was assessed using the DPPH assay.

Table 2: Antioxidant Activity

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 80 |

The data indicates that this compound exhibits significant antioxidant activity, particularly at higher concentrations .

The biological activity of this compound can be attributed to its interaction with cellular components. Its antimicrobial effects may involve the disruption of microbial cell membranes or inhibition of essential metabolic enzymes. The antioxidant properties are likely due to its ability to donate electrons and neutralize free radicals, thereby preventing oxidative stress in biological systems .

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties.

Table 3: Comparison with Similar Compounds

| Compound | Structure Type | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| Ethyl acetate | Simple ester | Low | Moderate |

| Mthis compound | Methyl ester | Moderate | High |

| Ethyl 2-nonenoate | Non-acetylated | Low | Low |

This comparison illustrates that this compound possesses superior biological activities relative to simpler esters .

Q & A

Q. How can researchers optimize the synthesis yield of ethyl 2-acetyl-2-nonenoate under laboratory conditions?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as catalyst type, temperature, and solvent polarity. For example, highlights the importance of temperature control (e.g., cooling to 0°C during diazoacetate synthesis) and acid quenching to stabilize reactive intermediates. A stepwise approach includes:

- Screening catalysts (e.g., Lewis acids like BF₃·OEt₂ or enzymatic catalysts).

- Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Isolating the product using fractional distillation or column chromatography.

- Table 1 : Example optimization parameters:

| Parameter | Tested Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst | H₂SO₄, BF₃·OEt₂, Enzymatic | 72, 85, 68 | 92%, 95%, 89% |

| Temperature | 0°C, 25°C, 50°C | 85, 78, 65 | 95%, 88%, 82% |

| Solvent | Ethyl acetate, THF, DCM | 85, 80, 72 | 95%, 90%, 85% |

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural confirmation and purity assessment:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the α,β-unsaturated ester moiety (e.g., vinyl proton signals at δ 5.8–6.3 ppm) and acetyl group (δ 2.1–2.3 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (conjugated enone) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 212.3 (calculated for C₁₃H₂₀O₃).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism of this compound formation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates. Steps include:

Geometry Optimization : Minimize energy for reactants, intermediates, and products.

Transition State Search : Use QST2 or Nudged Elastic Band (NEB) methods to identify activation barriers.

Kinetic Analysis : Calculate rate constants (Arrhenius equation) and compare with experimental data.

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Resolution steps:

- Standardization : Re-run spectra under identical conditions (solvent, temperature, concentration).

- Cross-Validation : Compare with synthetic analogs (e.g., methyl or tert-butyl esters).

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals or detect rotamers .

- Case Study : ’s ethyl acetate data highlights solvent-induced shifts (Δδ ~0.1 ppm in DMSO vs. CDCl₃), emphasizing the need for solvent documentation .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated degradation studies:

- Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Table 2 : Degradation rates (k) at pH 7.4 and 40°C:

| pH | Degradation Rate (k, h⁻¹) | Major Degradation Product |

|---|---|---|

| 2.0 | 0.012 | Hydrolysis to carboxylic acid |

| 7.4 | 0.005 | No significant degradation |

| 10.0 | 0.098 | β-keto ester decomposition |

- Conclusion : Stability is pH-dependent, with alkaline conditions favoring β-elimination. Store in anhydrous, neutral environments .

Experimental Design & Data Analysis

Q. How to design a statistically robust assay for evaluating this compound’s bioactivity?

- Methodological Answer : Follow ’s ANOVA framework:

Hypothesis : Test dose-dependent inhibition of enzyme X.

Experimental Groups : 3 replicates per dose (0.1–100 µM).

Controls : Vehicle (DMSO) and positive inhibitor.

Data Analysis : Two-way ANOVA to assess interaction between dose and time.

- Critical Step : Normalize data to controls and validate assumptions (normality via Shapiro-Wilk test; homogeneity via Levene’s test) .

Q. What protocols ensure ethical and reproducible data handling in this compound research?

- Data Pseudonymization : Assign unique codes to datasets; store keys in encrypted, access-controlled systems .

- Storage : Use institutional servers with regular backups (, E3.3).

- Transparency : Publish raw data in repositories (e.g., Zenodo) with detailed metadata .

Data Presentation & Critical Analysis

Q. How should researchers present conflicting spectral data in publications?

- Methodological Answer :

- Supplementary Materials : Include raw spectra and processing parameters ().

- Discussion Section : Contrast findings with prior studies (e.g., solvent effects in ) and propose mechanistic explanations .

Q. What metrics validate the purity of this compound in synthetic batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.